2-Chloro-6,7-dihydro-1,7-naphthyridin-8(5H)-one is a heterocyclic compound characterized by a naphthyridine core. This compound is notable for its potential biological activities and serves as an important intermediate in organic synthesis. Its structure features a chloro substituent and a dihydro group, which contribute to its unique chemical properties and reactivity.
2-Chloro-6,7-dihydro-1,7-naphthyridin-8(5H)-one belongs to the class of naphthyridines, specifically the 1,7-naphthyridine derivatives. Naphthyridines are recognized for their diverse biological activities and are often studied for their medicinal chemistry applications.
The synthesis of 2-Chloro-6,7-dihydro-1,7-naphthyridin-8(5H)-one can be achieved through several methods. A common approach involves the cyclization of chloro-substituted pyridines with carbonyl compounds under acidic or basic conditions.
The molecular formula of 2-Chloro-6,7-dihydro-1,7-naphthyridin-8(5H)-one is . The structure includes:
2-Chloro-6,7-dihydro-1,7-naphthyridin-8(5H)-one can undergo various chemical reactions:
Reagents used in these reactions include:
The mechanism of action for 2-Chloro-6,7-dihydro-1,7-naphthyridin-8(5H)-one typically involves interactions with specific biological targets such as enzymes or receptors. These interactions can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects.
The exact biochemical pathways require further investigation through detailed studies but may involve:
The physical properties of 2-Chloro-6,7-dihydro-1,7-naphthyridin-8(5H)-one include:
Key chemical properties include:
Relevant analytical data can include:
2-Chloro-6,7-dihydro-1,7-naphthyridin-8(5H)-one has several applications in scientific research:
The 1,7-naphthyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, distinguished by its fused bicyclic structure comprising two nitrogen atoms at positions 1 and 7. This core emerged from broader naphthyridine research initiated with the isolation of the first 1,8-naphthyridine derivative in 1893 [8]. The 1950s–1970s marked a transformative era with the development of nalidixic acid (a 1,8-naphthyridine), the first quinolone antibiotic introduced clinically in 1967 [4]. While 1,8-isomers dominated early research, synthetic innovations enabled targeted access to the 1,7-regioisomers, revealing distinct physicochemical and pharmacological profiles. The saturated 5,6,7,8-tetrahydro derivatives of 1,7-naphthyridines gained prominence due to enhanced solubility and reduced planarity, facilitating improved target engagement. For example, dihydronaphthyridinones like 2-Chloro-6,7-dihydro-1,7-naphthyridin-8(5H)-one became pivotal intermediates for kinase inhibitors and cannabinoid receptor modulators [5] [7]. Contemporary drug discovery leverages this scaffold in c-Met kinase inhibitors (e.g., Foretinib analogs) and immunomodulators, underscoring its versatility beyond antimicrobial applications [3] [7].
Chlorinated naphthyridinones exhibit profound bioactivity variations dictated by nitrogen atom positioning and chlorine substitution patterns. Among the six possible naphthyridine isomers, the 1,7-naphthyridine framework—particularly its 5,6,7,8-tetrahydro derivatives—adopts a partially saturated bicyclic conformation that enhances conformational flexibility compared to planar isomers [5]. The 2-chloro substitution in 6,7-dihydro-1,7-naphthyridin-8(5H)-one introduces strategic electronic and steric perturbations:
Table 1: Comparative Bioactivity of Chlorinated Naphthyridine Isomers
Isomer | Chloro Position | Primary Target | Key Activity |
---|---|---|---|
1,7-Naphthyridine | C-2 | Kinases (c-Met), CB2 Receptors | Anticancer, Immunomodulation |
1,8-Naphthyridine | C-2 | DNA Gyrase/Topoisomerase IV | Antibacterial |
1,6-Naphthyridine | C-3 | PDE Inhibitors | Anti-inflammatory |
The 2-chloro group in 6,7-dihydro-1,7-naphthyridin-8(5H)-one serves as a versatile handle for structural diversification and directly influences target engagement. Rigorous SAR studies demonstrate its critical roles:
Table 2: Impact of 2-Substituents on Target Affinity and Selectivity
2-Substituent | c-Met IC₅₀ (nM) | CB2 Receptor Ki (nM) | logP |
---|---|---|---|
Cl | 2.36 | 7.2 | 2.1 |
F | 8.5 | 9.1 | 1.8 |
H | 210.0 | >1000 | 1.5 |
CN | 14.3 | 25.7 | 1.2 |
CF₃ | 42.9 | 320.0 | 2.9 |
Table 3: Representative Bioactive 2-Chloro-1,7-naphthyridinone Derivatives
Compound | Structure | Biological Target | Activity |
---|---|---|---|
VU0405372 | 2-Cl-6,7-dihydro-1,7-naphthyridin-8-one with benzyloxy linker | mGlu5 PAM | Antipsychotic (Amphetamine model) |
B1 (Manera et al.) | 2-Cl-4-hydroxy-1,7-naphthyridinone-3-carboxamide | CB2 Agonist | Antiproliferative (LNCaP cells) |
Foretinib Analog | 2-Cl-1,7-naphthyridinone core with phenoxyquinoline | c-Met Kinase | Anticancer (HepG2, A549) |
Table 4: Key Synthetic Routes to 2-Chloro-6,7-dihydro-1,7-naphthyridin-8(5H)-one
Method | Starting Materials | Conditions | Yield | Ref |
---|---|---|---|---|
Friedländer Condensation | 2-Aminonicotinaldehyde + Chloroacetone | HCl/EtOH, reflux | 65–75% | [2] |
Skraup-Type Cyclization | 3-Aminopyridine + Glycerol/Cl₂ source | I₂/dioxane-H₂O, 120°C | 45–50% | [8] |
Chlorination of Naphthyridinone | 1,7-Naphthyridin-8-one + POCl₃ | Toluene, 110°C | 85% | [6] |
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 3484-68-2
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: